O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine is a chemical compound with the molecular formula C13H29NO7 It is characterized by the presence of multiple ether linkages and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine typically involves the reaction of 2,5,8,11,14,17-Hexaoxanonadecan-19-ol with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of acid catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted ethers and amines.
Scientific Research Applications
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The ether linkages provide solubility and stability to the compound, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17-Hexaoxanonadecan-19-ol: Similar structure but lacks the hydroxylamine group.
Hexaethylene Glycol Monomethyl Ether: Contains similar ether linkages but different functional groups.
2,5,8,11,14,17-Hexaoxanonadecan-19-amine: Similar backbone but with an amine group instead of hydroxylamine
Uniqueness
O-(2,5,8,11,14,17-Hexaoxanonadecan-19-yl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in biochemical and medicinal research.
Properties
Molecular Formula |
C13H29NO7 |
---|---|
Molecular Weight |
311.37 g/mol |
IUPAC Name |
O-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C13H29NO7/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13-21-14/h2-14H2,1H3 |
InChI Key |
LNZJBDMWHWPKPI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.